碘普罗胺
描述
碘普罗尔是一种非离子型单体碘化对比剂,主要用于 X 射线成像。它以其高溶解度和低渗透压而闻名,使其成为各种诊断程序的首选。 碘普罗尔以 Imeron 和 Iomeron 等商品名销售 . 它被归类为水溶性、肾营养性、低渗透压的 X 射线对比剂 .
科学研究应用
碘普罗尔在科学研究中具有广泛的应用范围:
化学: 它被用作各种化学分析中的对比剂。
生物学: 碘普罗尔用于生物学研究,以增强生物组织的成像。
医学: 其主要用途是医学成像,特别是 X 射线和计算机断层扫描 (CT) 扫描。它有助于可视化血管、器官和其他结构。
作用机制
碘普罗尔通过增强 X 射线图像的对比度起作用。它含有碘原子,这些原子非常有效地吸收 X 射线。当注入体内时,碘普罗尔会增加不同组织和结构之间的对比度,使其在 X 射线图像上更加清晰可见。 该化合物通过肾脏以原形排出 .
生化分析
Biochemical Properties
Iomeprol interacts with various biomolecules in the body. It is prepared for injection at a number of concentrations, each of which has osmolality and viscosity properties that are more favourable than other current nonionic monomers . The compound shows an unusually high solubility, which allows the formulation of contrast media with the lowest osmolalities and viscosities as compared with corresponding contrast media of the same category .
Cellular Effects
Iomeprol is classified as a water-soluble, nephrotrophic, low osmolar X-ray contrast medium . Low osmolar non-ionic agents like Iomeprol are better tolerated and less likely to cause side effects than the high osmolar ionic agents . It does not have clinically significant effects on the more important body systems and functions .
Molecular Mechanism
The molecular mechanism of Iomeprol is primarily based on its function as a contrast agent. It enhances the visibility of certain tissues or structures during medical imaging. It is not metabolized in the human body but excreted in unchanged form .
Temporal Effects in Laboratory Settings
In laboratory settings, Iomeprol has been shown to be well-tolerated over time. It does not significantly alter the behavioural functions or the physiological activities of the brain . It also has a remarkably high stability in its solutions .
Dosage Effects in Animal Models
When administered intravenously at very high dosages, Iomeprol had no effect on the glomerular filtration rate, but increased both renal blood flow and diuresis. Proteinuria and enzymuria were also increased, albeit more transiently .
Metabolic Pathways
Iomeprol is not metabolized in the human body but excreted in unchanged form . It is decomposed slowly and can therefore accumulate in the environment .
Transport and Distribution
Iomeprol is transported and distributed within cells and tissues primarily through the bloodstream due to its use as an intravenous contrast agent . It is excreted via the kidneys .
Subcellular Localization
Due to its water-soluble nature, it is likely to be found in the cytoplasm and extracellular spaces rather than within organelles or bound to cellular structures .
准备方法
碘普罗尔的合成涉及几个关键步骤:
起始原料: 该过程从 5-二甲氨基-2,4,6-三碘间苯二甲酸开始。
磺酰氯化反应:
氯乙酰化反应: 氯乙酰基被添加到分子中。
酰胺化反应: 此步骤涉及酰胺键的形成。
羟基化反应: 羟基被引入分子.
化学反应分析
碘普罗尔经历各种化学反应,包括:
氧化: 碘普罗尔在特定条件下会氧化,导致形成各种氧化产物。
还原: 还原反应也会发生,虽然不太常见。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 形成的主要产物取决于所使用的特定反应条件和试剂 .
相似化合物的比较
碘普罗尔与其他碘化对比剂如碘海醇、碘帕米醇和碘克沙醇进行比较:
碘海醇: 与碘普罗尔类似,碘海醇是一种非离子型、低渗透压的对比剂。
属性
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKDOADNQSYQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22I3N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049061 | |
Record name | Iomeprol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78649-41-9 | |
Record name | Iomeprol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78649-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iomeprol [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078649419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iomeprol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11705 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iomeprol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOMEPROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17E17JBP8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is iomeprol eliminated from the body?
A1: Iomeprol is primarily eliminated from the body unchanged via glomerular filtration, meaning it is excreted through the kidneys. [, , ] This process is generally rapid, with a majority of the administered dose excreted within 24 hours. [, , ]
Q2: What is the safety profile of iomeprol compared to other contrast agents?
A4: Numerous studies have demonstrated that iomeprol exhibits a favorable safety profile comparable to other low-osmolar contrast media. [, , , , , , , , , ] Specifically, it has shown similar safety and efficacy compared to non-ionic monomers like iopamidol, iohexol, and ioversol, with no significant differences observed. [] While iomeprol's diagnostic efficacy is comparable to iopromide, one study on 1200 patients indicated a significantly higher incidence of adverse events and reactions with iopromide. [] Importantly, iomeprol has demonstrated better tolerability and safety than the ionic dimer ioxaglate in specific applications like percutaneous coronary interventions, where ioxaglate caused a significantly higher incidence of allergy-like reactions. []
Q3: Does the iodine concentration of iomeprol influence its safety?
A5: Studies comparing iomeprol 300 mg I/ml with iomeprol 400 mg I/ml for abdominal angiography did not reveal statistically significant differences in various renal function parameters. [] Both concentrations induced osmotic diuresis and temporary effects on proximal tubular function, which were reversible. [] While higher iodine concentrations may enhance contrast in imaging, they may also increase the risk of adverse events. The choice of concentration should be individualized based on the clinical scenario and patient risk factors.
Q4: Are there specific patient populations where iomeprol use warrants caution?
A6: While generally safe, iomeprol, like all contrast agents, can induce adverse reactions. [, , ] A retrospective study suggested a higher severity of adverse reactions, albeit with a different profile, for iomeprol compared to iopromide. [, ] Patients with a history of allergic reactions to contrast media should be carefully evaluated before iomeprol administration.
Q5: Does iomeprol affect renal arterial tone?
A8: Contrary to the belief that contrast media constrict renal arteries, studies have shown that both iohexol and iomeprol relax isolated human and porcine renal arterial segments in vitro. [] This finding challenges the hypothesis that contrast-induced nephropathy results from direct vasoconstriction by the contrast agent on vascular smooth muscle. []
Q6: Does iomeprol impact red blood cell filterability?
A10: Yes, the osmotic effects of iomeprol can influence red blood cell filterability. [] When compared to iohexol and iothalamate, iomeprol demonstrated the least impact on filterability due to its lower osmolality. [] While iomeprol may cause minimal echinocytic changes in red blood cells, these changes have a negligible influence on filterability. []
Q7: Does iomeprol penetrate the blood-brain barrier?
A12: While iomeprol is not intended for intrathecal use, studies in dogs demonstrated that it can penetrate the blood-brain barrier after intrathecal administration. [] This penetration was evidenced by an increase in brain tissue density, as measured by Hounsfield units on CT scans, peaking 5–24 hours after injection. [] The extent of brain penetration was comparable to other commonly used myelographic contrast media like iopamidol, iohexol, and ioversol. [] These findings highlight the importance of careful consideration when administering iomeprol in patients with potential blood-brain barrier compromise.
Q8: How does iodine concentration affect iomeprol's performance in multislice CT of the pancreas?
A13: Studies indicate that a higher iodine concentration of iomeprol (400 mg/ml) leads to superior arterial phase contrast enhancement compared to a lower concentration (300 mg/ml) in multislice CT of the pancreas. [] This improved enhancement was observed in various structures, including the aorta, superior mesenteric artery, coeliac trunk, pancreas, pancreatic carcinomas, kidneys, spleen, and small intestine wall. [] The enhanced visualization of vessels with the higher concentration could potentially improve the diagnostic accuracy of MSCT in evaluating pancreatic pathology. []
Q9: Are there any promising developments in iomeprol formulations?
A14: Research on liposomal formulations of iomeprol shows promise for enhancing diagnostic capabilities. [, ] Preliminary findings indicate that these formulations may facilitate improved CT assessment of intrahepatic malignancies and enhance CT angiography procedures. [, ] These advancements highlight the potential for refining iomeprol delivery and expanding its clinical applications in the future.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。